molecular formula C30H64BrP B076652 Stearyltributylphosphonium bromide CAS No. 14866-42-3

Stearyltributylphosphonium bromide

Cat. No.: B076652
CAS No.: 14866-42-3
M. Wt: 535.7 g/mol
InChI Key: SQJHGFAFGULDEC-UHFFFAOYSA-M
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Description

Stearyltributylphosphonium bromide is a quaternary phosphonium salt with the chemical formula CH3(CH2)17P[(CH2)3CH3]3Br. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its long stearyl chain and three tributyl groups attached to the phosphonium center, making it a unique and versatile chemical.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stearyltributylphosphonium bromide can be synthesized through the reaction of stearyl chloride with tributylphosphine in the presence of a brominating agent. The reaction typically occurs under mild conditions, with the temperature maintained around 60°C to 70°C. The reaction can be represented as follows:

[ \text{CH3(CH2)17Cl} + \text{P[(CH2)3CH3]3} + \text{Br}_2 \rightarrow \text{CH3(CH2)17P[(CH2)3CH3]3Br} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product. The reaction mixture is then subjected to purification steps, including filtration and recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Stearyltributylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce stearyltributylphosphonium hydroxide.

Scientific Research Applications

Stearyltributylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.

    Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of stearyltributylphosphonium bromide involves its interaction with cell membranes and other molecular targets. The long stearyl chain allows it to insert into lipid bilayers, while the phosphonium center can interact with various biomolecules. This dual functionality makes it effective in disrupting cell membranes and facilitating the transport of other molecules across the membrane.

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium bromide: Similar in structure but with an ammonium center instead of a phosphonium center.

    Tetradodecylammonium bromide: Similar in having a long alkyl chain but with an ammonium center.

    Tetrabutylphosphonium bromide: Similar phosphonium center but lacks the long stearyl chain.

Uniqueness

Stearyltributylphosphonium bromide is unique due to its combination of a long stearyl chain and a phosphonium center. This structure imparts both hydrophobic and hydrophilic properties, making it highly versatile in various applications. Its ability to act as a phase-transfer catalyst and its potential in drug delivery systems further distinguish it from other similar compounds.

Properties

IUPAC Name

tributyl(octadecyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H64P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27-10-6-2,28-11-7-3)29-12-8-4;/h5-30H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJHGFAFGULDEC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H64BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623146
Record name Tributyl(octadecyl)phosphanium bromide
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Molecular Weight

535.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14866-42-3
Record name Stearyltributylphosphonium bromide
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Record name NSC 176102
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Record name Phosphonium, bromide
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Record name Tributyl(octadecyl)phosphanium bromide
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Record name Stearyltributylphosphonium bromide
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